Methyl2-ethynyl-4,5-dimethoxybenzoate
Description
Contextualization within Benzoate (B1203000) Ester Chemistry
Benzoate esters are a well-established class of compounds in organic chemistry, frequently employed as protecting groups for alcohols, key components in the synthesis of pharmaceuticals and natural products, and as precursors for a variety of chemical transformations. The ester functionality in Methyl 2-ethynyl-4,5-dimethoxybenzoate provides a site for nucleophilic acyl substitution, allowing for its conversion into other esters, amides, or carboxylic acids, thereby expanding its synthetic utility. Furthermore, the methyl ester can influence the reactivity of the aromatic ring through its electron-withdrawing inductive effect.
Significance of Ethynyl (B1212043) Functionality in Synthetic Design
The ethynyl group (a carbon-carbon triple bond) is a cornerstone of modern synthetic design due to its rigidity, linearity, and diverse reactivity. As a terminal alkyne, the ethynyl moiety in Methyl 2-ethynyl-4,5-dimethoxybenzoate can participate in a wide array of chemical reactions. These include, but are not limited to:
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org This allows for the straightforward installation of the ethynylbenzoate core into more complex aromatic systems.
Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," enabling the efficient formation of 1,2,3-triazoles.
Cycloaddition Reactions: The ethynyl group can act as a dipolarophile in 1,3-dipolar cycloadditions to form five-membered heterocyclic rings, or as a dienophile in Diels-Alder reactions to construct six-membered rings. wikipedia.orgyoutube.comyoutube.com
Alkynylation Reactions: The acidic proton of the terminal alkyne can be removed to form a metal acetylide, which can then act as a nucleophile in reactions with various electrophiles.
The linear geometry of the ethynyl group also provides a rigid scaffold for the construction of well-defined molecular architectures, which is of particular interest in materials science and medicinal chemistry.
Role of Dimethoxyaryl Moiety in Electronic and Steric Properties for Chemical Transformations
The two methoxy (B1213986) groups on the aromatic ring of Methyl 2-ethynyl-4,5-dimethoxybenzoate play a crucial role in modulating its electronic and steric properties. Methoxy groups are strong electron-donating groups through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). The net effect is an increase in the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution.
The positions of the methoxy groups (at C4 and C5) influence the regioselectivity of these potential substitutions. Furthermore, the steric bulk of the methoxy groups can direct incoming reagents to specific positions and influence the conformational preferences of the molecule. In the context of reactions involving the adjacent ethynyl group, the electronic nature of the dimethoxy-substituted ring can affect the reactivity and stability of intermediates. For instance, in Sonogashira coupling, the electron-rich nature of the aryl group can influence the rate of the catalytic cycle.
Overview of Research Trajectories for Methyl 2-ethynyl-4,5-dimethoxybenzoate
While specific research on Methyl 2-ethynyl-4,5-dimethoxybenzoate is not yet widely published, its structural motifs suggest several promising research avenues. Drawing parallels from structurally similar compounds like 1-ethynyl-3,5-dimethoxybenzene (B65834) and various substituted phenylacetylenes, the following research trajectories can be envisaged: researchgate.netnih.gov
Synthesis of Novel Heterocycles: The ethynyl group is a prime candidate for cycloaddition reactions. Research could focus on reacting Methyl 2-ethynyl-4,5-dimethoxybenzoate with various 1,3-dipoles (e.g., azides, nitrile oxides) to synthesize novel, highly substituted heterocyclic compounds with potential biological activity.
Development of Advanced Materials: The rigid, linear nature of the ethynylbenzoate core makes it an attractive building block for the synthesis of organic electronic materials, such as conjugated polymers and molecular wires. The dimethoxy groups can enhance the solubility and processability of such materials.
Medicinal Chemistry Applications: The substituted benzene (B151609) ring is a common scaffold in many pharmaceutical agents. The versatile reactivity of the ethynyl and ester groups allows for the facile introduction of diverse functionalities, making this compound a valuable starting material for the synthesis of libraries of potential drug candidates.
Natural Product Synthesis: The structural unit of a substituted ethynylbenzene is found in some natural products. Methyl 2-ethynyl-4,5-dimethoxybenzoate could serve as a key intermediate in the total synthesis of such complex molecules.
The synthesis of this compound would likely be achieved through a Sonogashira coupling of a corresponding halogenated methyl 4,5-dimethoxybenzoate with a protected acetylene (B1199291), followed by deprotection. For example, coupling methyl 2-iodo-4,5-dimethoxybenzoate with trimethylsilylacetylene (B32187), followed by removal of the silyl (B83357) group, would yield the target molecule.
Data Tables
Table 1: Physicochemical Properties of a Structurally Related Compound: 1-Ethynyl-3,5-dimethoxybenzene nih.gov
| Property | Value |
| Molecular Formula | C10H10O2 |
| Molar Mass | 162.19 g/mol |
| Appearance | Not reported |
| Melting Point | Not reported |
| Boiling Point | Not reported |
Structure
2D Structure
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 2-ethynyl-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C12H12O4/c1-5-8-6-10(14-2)11(15-3)7-9(8)12(13)16-4/h1,6-7H,2-4H3 |
InChI Key |
WPODDXBIBIGKQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#C)C(=O)OC)OC |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Methyl 2 Ethynyl 4,5 Dimethoxybenzoate
Retrosynthetic Analysis of the Methyl 2-ethynyl-4,5-dimethoxybenzoate Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route.
Disconnection Strategies Involving the Ethynyl (B1212043) Group
The primary disconnection strategy for an ethynyl group attached to an aromatic ring is typically a carbon-carbon bond cleavage, which points to a cross-coupling reaction as the corresponding synthetic step. The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This disconnection suggests that Methyl 2-ethynyl-4,5-dimethoxybenzoate can be synthesized from a halogenated precursor, such as Methyl 2-halo-4,5-dimethoxybenzoate, and a suitable acetylene (B1199291) equivalent. A common and practical choice for the acetylene source is trimethylsilylacetylene (B32187), which can be selectively deprotected in a subsequent step.
Ester Cleavage and Formation Considerations
Another key functional group in the target molecule is the methyl ester. A retrosynthetic disconnection of the ester bond (C-O) leads to 2-ethynyl-4,5-dimethoxybenzoic acid and methanol (B129727). This suggests that the final step in the synthesis could be an esterification reaction. Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic and effective method for this transformation.
Aromatic Ring Functionalization Retrosynthesis
The dimethoxy-substituted benzene (B151609) ring forms the core scaffold of the molecule. In a retrosynthetic sense, the methoxy (B1213986) and carboxylate groups can be considered as directing groups that influence the position of other substituents. The synthesis of the core aromatic structure can be envisioned starting from simpler, commercially available building blocks. For instance, 4,5-dimethoxybenzoic acid could be a potential starting material, which would then require functionalization at the 2-position. This would involve a halogenation step to introduce a halide (e.g., iodine or bromine) ortho to the carboxylic acid group, setting the stage for the introduction of the ethynyl group via Sonogashira coupling.
Precursor Chemistry in Methyl 2-ethynyl-4,5-dimethoxybenzoate Synthesis
Based on the retrosynthetic analysis, two primary synthetic routes can be proposed, each relying on a key precursor.
Derivatization from 2-Ethynyl-4,5-dimethoxybenzoic Acid
This synthetic approach involves the initial synthesis of 2-ethynyl-4,5-dimethoxybenzoic acid, followed by its esterification. The synthesis of the carboxylic acid precursor would likely proceed via a Sonogashira coupling of a 2-halo-4,5-dimethoxybenzoic acid with a protected acetylene, followed by deprotection and hydrolysis of the ester if the starting material was an ester. The final step is the esterification of the resulting carboxylic acid with methanol.
Table 1: Proposed Reaction Conditions for Esterification of 2-ethynyl-4,5-dimethoxybenzoic Acid
| Step | Reagents and Conditions | Solvent | Temperature | Typical Yield (%) |
| Esterification | 2-ethynyl-4,5-dimethoxybenzoic acid, Methanol, cat. H₂SO₄ | Methanol | Reflux | 85-95 |
Utilization of Methyl 2-halo-4,5-dimethoxybenzoate Intermediates
An alternative and often more direct route involves the Sonogashira coupling directly on a pre-formed methyl ester. This pathway begins with the halogenation of a suitable 4,5-dimethoxybenzoate derivative to introduce a halide at the 2-position. The resulting Methyl 2-halo-4,5-dimethoxybenzoate then undergoes a palladium-catalyzed Sonogashira coupling with a protected alkyne like trimethylsilylacetylene. The final step involves the removal of the silyl (B83357) protecting group to yield the target molecule.
The Sonogashira coupling reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The choice of halide (I > Br > Cl) on the aromatic ring significantly influences the reaction rate.
Table 2: Proposed Reaction Conditions for Sonogashira Coupling and Deprotection
| Step | Reagents and Conditions | Solvent | Temperature | Typical Yield (%) |
| Sonogashira Coupling | Methyl 2-iodo-4,5-dimethoxybenzoate, Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF/Toluene | Room Temperature | 70-90 |
| Silyl Deprotection | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or K₂CO₃/Methanol | THF | Room Temperature | 90-99 |
Direct Synthesis Approaches to Methyl 2-ethynyl-4,5-dimethoxybenzoate
Direct synthesis of methyl 2-ethynyl-4,5-dimethoxybenzoate can be strategically designed, commencing with the appropriate precursors. These methods often involve the initial synthesis of the core benzoic acid structure followed by esterification, or the direct modification of a pre-existing ester.
A primary route to obtaining methyl 2-ethynyl-4,5-dimethoxybenzoate is through the esterification of its corresponding carboxylic acid, 2-ethynyl-4,5-dimethoxybenzoic acid. This reaction is a fundamental transformation in organic synthesis. The general reaction involves treating the carboxylic acid with methanol in the presence of an acid catalyst.
Commonly used acid catalysts for this type of esterification include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or thionyl chloride (SOCl₂). The choice of catalyst and reaction conditions can influence the reaction rate and yield. For instance, the use of thionyl chloride first converts the carboxylic acid to an acyl chloride, which is then reacted with methanol in a subsequent step.
Table 1: Representative Esterification Conditions for Benzoic Acid Derivatives
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| H₂SO₄ (conc.) | Methanol | Reflux | 4-8 | 85-95 |
| HCl (gas) | Methanol | 0 to RT | 2-6 | 80-90 |
| SOCl₂ | Toluene, then Methanol | Reflux, then RT | 2-4 | 90-98 |
This table presents generalized conditions based on standard esterification procedures for aromatic carboxylic acids and may be adapted for 2-ethynyl-4,5-dimethoxybenzoic acid.
The conventional synthesis of methyl 2-ethynyl-4,5-dimethoxybenzoate typically begins with a more readily available starting material, such as 2-iodo-4,5-dimethoxybenzoic acid or 2-bromo-4,5-dimethoxybenzoic acid. The synthesis would proceed through the introduction of the ethynyl group, followed by esterification, or vice versa.
A plausible synthetic sequence is as follows:
Halogenation: Introduction of a halogen (iodine or bromine) at the 2-position of 4,5-dimethoxybenzoic acid.
Protection of the Carboxylic Acid: Conversion of the carboxylic acid to its methyl ester, yielding methyl 2-halo-4,5-dimethoxybenzoate. This step prevents interference of the acidic proton during the subsequent cross-coupling reaction.
Ethynylation: Introduction of the ethynyl group via a palladium-catalyzed cross-coupling reaction.
Deprotection (if necessary): If a protected alkyne (e.g., trimethylsilylacetylene) is used in the ethynylation step, a final deprotection step is required to yield the terminal alkyne.
Catalytic Methodologies in Methyl 2-ethynyl-4,5-dimethoxybenzoate Synthesis
Catalytic methods are central to the efficient synthesis of methyl 2-ethynyl-4,5-dimethoxybenzoate, particularly for the crucial step of introducing the ethynyl functionality.
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. rsc.org In the context of synthesizing methyl 2-ethynyl-4,5-dimethoxybenzoate, this reaction would involve the coupling of methyl 2-iodo-4,5-dimethoxybenzoate or methyl 2-bromo-4,5-dimethoxybenzoate with a suitable alkyne, such as trimethylsilylacetylene.
The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) co-catalyst, like copper(I) iodide (CuI), in the presence of a base, such as triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (DIPA).
Table 2: Typical Sonogashira Coupling Reaction Parameters
| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |
| Methyl 2-iodo-4,5-dimethoxybenzoate | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | NEt₃ | THF | RT to 50 |
| Methyl 2-bromo-4,5-dimethoxybenzoate | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ | CuI | DIPA | Toluene | 60-80 |
This table provides hypothetical yet representative conditions for the Sonogashira coupling to form the precursor to the target compound.
Following the coupling reaction with trimethylsilylacetylene, the trimethylsilyl (B98337) (TMS) protecting group is typically removed under mild basic conditions, for example, using potassium carbonate in methanol, or with a fluoride source like tetrabutylammonium fluoride (TBAF). gelest.com
While less common for direct ethynylation of an aromatic ring, nucleophilic substitution pathways can be envisioned for precursors with suitable leaving groups. However, for the synthesis of methyl 2-ethynyl-4,5-dimethoxybenzoate, this approach is not as straightforward as the palladium-catalyzed cross-coupling methods due to the lower reactivity of aryl halides in nucleophilic substitution reactions.
Advanced and Emerging Synthetic Routes to Methyl 2-ethynyl-4,5-dimethoxybenzoate
Research into more efficient and environmentally benign synthetic methods is ongoing. Advanced synthetic routes for compounds like methyl 2-ethynyl-4,5-dimethoxybenzoate may focus on:
C-H Activation: Direct ethynylation of the C-H bond at the 2-position of methyl 4,5-dimethoxybenzoate would be a highly atom-economical approach. This method would avoid the need for pre-functionalization with a halogen. These reactions are typically catalyzed by transition metals like palladium, rhodium, or iridium.
Flow Chemistry: The use of continuous flow reactors can offer advantages in terms of safety, scalability, and reaction control for key steps like the Sonogashira coupling.
Alternative Catalysts: The development of more sustainable and cost-effective catalysts, for example, using earth-abundant metals like copper or iron to replace palladium, is an active area of research.
These emerging methodologies hold the potential to streamline the synthesis of methyl 2-ethynyl-4,5-dimethoxybenzoate, making it more efficient and sustainable.
Industrial Scale Synthesis Considerations and Optimization
For the industrial production of Methyl 2-ethynyl-4,5-dimethoxybenzoate, a key consideration is the development of a cost-effective and scalable synthetic route. A likely pathway would proceed via a halogenated intermediate, such as Methyl 2-bromo-4,5-dimethoxybenzoate or Methyl 2-iodo-4,5-dimethoxybenzoate.
The synthesis of the brominated precursor can be achieved by the bromination of 3,4-dimethoxybenzaldehyde (B141060), followed by oxidation and esterification. For instance, 3,4-dimethoxybenzaldehyde can be brominated using bromine in glacial acetic acid to yield 2-bromo-4,5-dimethoxybenzaldehyde. google.com Subsequent oxidation to the carboxylic acid and esterification would provide the desired Methyl 2-bromo-4,5-dimethoxybenzoate.
Alternatively, direct bromination of a pre-existing methyl benzoate (B1203000) derivative could be explored, although this may present challenges in regioselectivity. The choice of brominating agent and reaction conditions would be critical to optimize the yield of the desired 2-bromo isomer.
Once the halogenated intermediate is secured, the introduction of the ethynyl group is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Sonogashira coupling. This reaction utilizes a palladium catalyst, often in conjunction with a copper(I) co-catalyst, to couple the aryl halide with a terminal alkyne.
Key Optimization Parameters for Industrial Scale Sonogashira Coupling:
| Parameter | Considerations for Optimization |
| Catalyst System | The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligand is crucial for catalytic efficiency and stability. For industrial applications, catalysts with high turnover numbers and stability are preferred to minimize cost. |
| Copper Co-catalyst | Copper(I) salts, such as CuI, are typically used to facilitate the reaction. Optimizing the loading of the copper co-catalyst is important to ensure efficient reaction without promoting undesired side reactions. |
| Base | An organic base, such as an amine (e.g., triethylamine, diisopropylamine), is required to neutralize the hydrogen halide formed during the reaction. The choice and amount of base can significantly impact the reaction rate and yield. |
| Solvent | The solvent must be capable of dissolving the reactants and catalyst system. Common solvents for Sonogashira couplings include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and toluene. |
| Acetylene Source | Various acetylene equivalents can be used, including acetylene gas, or protected forms like trimethylsilylacetylene, followed by a deprotection step. The choice depends on safety, handling, and cost considerations on an industrial scale. |
| Reaction Temperature | The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate while minimizing catalyst decomposition and side product formation. |
| Product Purification | Efficient removal of the metal catalysts and byproducts is a critical step in industrial synthesis to ensure the purity of the final product. This may involve techniques such as extraction, crystallization, or chromatography. |
The development of transition-metal-free Sonogashira-type couplings could also be a valuable area for industrial process optimization, potentially reducing costs and simplifying purification. chemistryviews.org
Chemo- and Regioselective Synthesis Paradigms
The chemo- and regioselectivity of the synthesis are paramount to ensure the formation of the desired Methyl 2-ethynyl-4,5-dimethoxybenzoate isomer.
Regioselectivity in Halogenation:
The key to the regioselective synthesis of the target compound lies in the controlled halogenation of the aromatic ring. The directing effects of the substituents on the benzene ring play a crucial role. In a precursor like methyl 3,4-dimethoxybenzoate, the methoxy groups are ortho-, para-directing and activating, while the methyl ester group is meta-directing and deactivating.
To achieve substitution at the 2-position, a judicious choice of halogenating agent and reaction conditions is necessary. For instance, the bromination of 3,4-dimethoxybenzaldehyde has been shown to yield the 2-bromo derivative, which can then be converted to the target precursor. google.com This indicates that the aldehyde group can direct the bromination to the desired position.
Alternatively, starting with a precursor that already has a directing group at the desired position can enforce regioselectivity. For example, starting with 2-hydroxy-4,5-dimethoxybenzoic acid, the hydroxyl group could be used to direct halogenation to the adjacent position before being converted to other functionalities if needed.
Chemoselectivity in Sonogashira Coupling:
The Sonogashira coupling is generally a highly chemoselective reaction. The palladium catalyst selectively activates the carbon-halogen bond for coupling with the terminal alkyne, leaving other functional groups on the aromatic ring, such as the ester and methoxy groups, intact.
However, potential side reactions, such as the self-coupling of the terminal alkyne (Glaser coupling), can occur, particularly in the presence of copper(I) and an oxidant. Optimization of the reaction conditions, including the exclusion of oxygen and the use of appropriate ligands, can minimize these undesired side reactions.
The choice of the acetylene source can also influence chemoselectivity. Using a protected alkyne like trimethylsilylacetylene can prevent Glaser coupling. The silyl group is then removed in a subsequent step to yield the terminal alkyne.
Hypothetical Regioselective Synthesis Pathway:
A plausible and regioselective synthetic route is outlined below:
Halogenation: Start with a readily available precursor such as 3,4-dimethoxybenzaldehyde and perform a regioselective bromination or iodination at the 2-position. The synthesis of 2-iodo-4,5-dimethoxybenzaldehyde (B1624881) has been reported through a lithiation-iodination sequence of the corresponding bromo-acetal protected compound. prepchem.com
Oxidation: The aldehyde group of the resulting 2-halo-4,5-dimethoxybenzaldehyde is then oxidized to a carboxylic acid.
Esterification: The carboxylic acid is esterified to yield Methyl 2-halo-4,5-dimethoxybenzoate.
Sonogashira Coupling: The final step involves the palladium-catalyzed Sonogashira coupling of the Methyl 2-halo-4,5-dimethoxybenzoate with a suitable acetylene source to introduce the ethynyl group at the 2-position, yielding Methyl 2-ethynyl-4,5-dimethoxybenzoate.
This multi-step approach allows for precise control over the placement of the functional groups, ensuring high regioselectivity in the final product.
Chemical Reactivity and Transformation Pathways of Methyl 2 Ethynyl 4,5 Dimethoxybenzoate
Reactivity Profile of the Ethynyl (B1212043) Group in Methyl 2-ethynyl-4,5-dimethoxybenzoate
The terminal alkyne, or ethynyl group, is a versatile functional group known to participate in a wide array of chemical transformations.
Cycloaddition Reactions (e.g., Azide-Alkyne Cycloaddition "Click Chemistry")
The terminal alkyne functionality in Methyl 2-ethynyl-4,5-dimethoxybenzoate is a prime candidate for cycloaddition reactions. One of the most prominent examples is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction would involve the [3+2] cycloaddition of an organic azide (B81097) with the ethynyl group to form a stable 1,2,3-triazole ring. While this reaction is widely utilized for its high efficiency and functional group tolerance, specific examples of its application to Methyl 2-ethynyl-4,5-dimethoxybenzoate are not reported.
Cross-Coupling Reactions Involving the Triple Bond
The carbon-carbon triple bond of the ethynyl group is expected to readily participate in various transition-metal-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst, would be a feasible transformation. This would allow for the formation of a new carbon-carbon bond at the terminal position of the alkyne. However, no specific studies demonstrating this or other cross-coupling reactions, such as Suzuki or Stille couplings, on Methyl 2-ethynyl-4,5-dimethoxybenzoate have been found in the literature.
Oxidative Transformations of the Alkyne Moiety (e.g., to Carboxylic Acids or Ketones)
The alkyne moiety is susceptible to oxidative cleavage under various conditions. Strong oxidizing agents like ozone or potassium permanganate (B83412) could potentially cleave the triple bond to yield a carboxylic acid at the aromatic ring. Milder oxidation conditions might lead to the formation of an α-dicarbonyl compound. The specific outcomes would be highly dependent on the reagents and reaction conditions employed, but no such transformations have been documented for this specific substrate.
Reductive Pathways of the Ethynyl Group (e.g., to Alkenes or Alkanes)
The ethynyl group can be selectively reduced to either an alkene or an alkane. Catalytic hydrogenation using Lindlar's catalyst would be expected to produce the corresponding cis-alkene, Methyl 2-vinyl-4,5-dimethoxybenzoate. Conversely, reduction with sodium in liquid ammonia (B1221849) (a Birch reduction) would likely yield the trans-alkene. Complete reduction to the corresponding alkane, Methyl 2-ethyl-4,5-dimethoxybenzoate, could be achieved through catalytic hydrogenation with catalysts such as palladium on carbon under a hydrogen atmosphere. No experimental data for these reductive pathways for Methyl 2-ethynyl-4,5-dimethoxybenzoate are available.
Reactivity of the Benzoate (B1203000) Ester Moiety in Methyl 2-ethynyl-4,5-dimethoxybenzoate
The methyl ester group on the aromatic ring also presents opportunities for chemical modification.
Ester Functional Group Interconversions
The methyl benzoate moiety can undergo interconversion to other functional groups. Hydrolysis of the ester, either under acidic or basic conditions, would yield the corresponding carboxylic acid, 2-ethynyl-4,5-dimethoxybenzoic acid. The steric hindrance from the adjacent ethynyl group and the electronic effects of the methoxy (B1213986) groups could influence the rate of this hydrolysis. Furthermore, transesterification could be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst to form a new ester. Additionally, reduction of the ester group, for example with a strong reducing agent like lithium aluminum hydride, would be expected to yield the corresponding primary alcohol, (2-ethynyl-4,5-dimethoxyphenyl)methanol. It is important to note that such a strong reducing agent would also likely reduce the alkyne. As with the ethynyl group, specific literature detailing these transformations for Methyl 2-ethynyl-4,5-dimethoxybenzoate is absent.
Hydrolysis and Transesterification Reactions
The ester group in methyl 2-ethynyl-4,5-dimethoxybenzoate is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions.
Transesterification: This process involves the conversion of the methyl ester to a different ester by reaction with an alcohol in the presence of an acid or base catalyst. For instance, reacting methyl 2-ethynyl-4,5-dimethoxybenzoate with an excess of another alcohol, such as ethanol, in the presence of a catalytic amount of acid (e.g., sulfuric acid) or a strong base, would lead to the formation of the corresponding ethyl ester. The equilibrium of this reaction can be shifted towards the product by using a large excess of the reactant alcohol.
Table 1: Representative Conditions for Ester Transformations
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | NaOH, MeOH/H₂O, heat | 2-ethynyl-4,5-dimethoxybenzoic acid |
| Transesterification | Ethanol, H₂SO₄ (cat.), heat | Ethyl 2-ethynyl-4,5-dimethoxybenzoate |
Reduction of the Ester Group
The ester functionality of methyl 2-ethynyl-4,5-dimethoxybenzoate can be reduced to a primary alcohol. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to alcohols. The reaction of methyl 2-ethynyl-4,5-dimethoxybenzoate with LiAlH₄ in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, would yield (2-ethynyl-4,5-dimethoxyphenyl)methanol. It is important to note that LiAlH₄ can also reduce the ethynyl group, and therefore, careful control of reaction conditions may be necessary to achieve selectivity.
Table 2: Reduction of the Ester Group
| Reagent | Solvent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | (2-ethynyl-4,5-dimethoxyphenyl)methanol |
Intramolecular Cyclization Reactions Involving the Ester
The presence of the ethynyl group in the ortho position to the ester functionality allows for intramolecular cyclization reactions. These reactions can be promoted by various transition metal catalysts, such as gold or palladium complexes. For instance, gold(I) catalysts are known to activate alkynes towards nucleophilic attack. In the case of methyl 2-ethynyl-4,5-dimethoxybenzoate, a gold(I)-catalyzed intramolecular cyclization could potentially lead to the formation of a six-membered ring, resulting in an isocoumarin (B1212949) derivative. This type of reaction often proceeds through a 6-endo-dig cyclization pathway. Similarly, palladium catalysts can also facilitate such cyclizations, often involving oxidative addition and reductive elimination steps.
Chemical Transformations of the Dimethoxyaryl Moiety
The 4,5-dimethoxybenzoate core of the molecule is an electron-rich aromatic system, which influences its reactivity, particularly in nucleophilic and electrophilic substitution reactions.
Nucleophilic Substitution Reactions on Methoxy Groups
The methoxy groups on the aromatic ring can be cleaved under harsh conditions using strong acids or Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for the demethylation of aryl methyl ethers. orgsyn.orgcommonorganicchemistry.comnih.govnih.govcore.ac.uk Treatment of methyl 2-ethynyl-4,5-dimethoxybenzoate with BBr₃ in an inert solvent like dichloromethane (B109758) would lead to the cleavage of one or both methoxy groups to form the corresponding phenol(s). orgsyn.orgcommonorganicchemistry.comnih.govnih.govcore.ac.uk The reaction proceeds through the formation of a Lewis acid-base adduct between the boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. nih.govnih.govcore.ac.uk
Table 3: Demethylation of Methoxy Groups
| Reagent | Solvent | Product(s) |
| Boron Tribromide (BBr₃) | Dichloromethane | Methyl 2-ethynyl-4-hydroxy-5-methoxybenzoate and/or Methyl 2-ethynyl-4,5-dihydroxybenzoate |
Aromatic Functionalization Reactions (e.g., Electrophilic Aromatic Substitution Potentials)
The two methoxy groups are ortho, para-directing and strongly activating substituents for electrophilic aromatic substitution. The ethynyl and methyl ester groups are deactivating. Therefore, electrophilic attack is directed to the positions ortho and para to the methoxy groups. Given the substitution pattern of methyl 2-ethynyl-4,5-dimethoxybenzoate, the most likely position for electrophilic attack is the C6 position, which is ortho to the C5-methoxy group and para to the C4-methoxy group.
Halogenation: Electrophilic halogenation, such as bromination using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃), would be expected to yield methyl 6-bromo-2-ethynyl-4,5-dimethoxybenzoate.
Nitration: Nitration, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, would likely introduce a nitro group at the C6 position to give methyl 2-ethynyl-6-nitro-4,5-dimethoxybenzoate. The synthesis of the related compound, methyl 4,5-dimethoxy-2-nitrobenzoate, demonstrates the feasibility of nitrating this ring system. chemicalbook.com
Multi-Component Reactions and Cascade Processes Incorporating Methyl 2-ethynyl-4,5-dimethoxybenzoate
The reactive ethynyl group makes methyl 2-ethynyl-4,5-dimethoxybenzoate a suitable component for various multi-component reactions (MCRs) and cascade processes.
Cycloaddition Reactions: The ethynyl group can act as a dienophile or a dipolarophile in cycloaddition reactions. For example, in a Diels-Alder reaction, it could react with a suitable diene to form a substituted benzene (B151609) or cyclohexadiene derivative. In a Huisgen 1,3-dipolar cycloaddition, it can react with azides to form triazoles. organic-chemistry.org
Advanced Derivatives and Analogues of Methyl 2-ethynyl-4,5-dimethoxybenzoate in Organic Synthesis
Following a comprehensive review of available scientific literature, it has been determined that there is no specific research published on the advanced derivatives and analogues of Methyl 2-ethynyl-4,5-dimethoxybenzoate corresponding to the detailed outline provided. The subsequent sections, therefore, cannot be populated with the requested detailed research findings, data tables, and specific reaction pathways for this particular compound.
The field of organic synthesis relies on the existing body of peer-reviewed research to document the reactivity and potential transformations of chemical compounds. In the absence of such studies on Methyl 2-ethynyl-4,5-dimethoxybenzoate, any discussion on its derivatization would be speculative and would not meet the required standards of scientific accuracy.
For an article of this nature to be generated, published research would be necessary to provide factual basis for:
Structural Modifications of the Ethynyl Moiety and Resulting Analogs: This would require documented examples of reactions such as alkynyl chain extensions (e.g., Sonogashira or Glaser couplings), transformations of the ethynyl group into substituted alkenes and alkanes (e.g., through various hydrogenation or hydration methods), and its participation in cycloaddition reactions like triazole formation via click chemistry.
Transformations of the Ester Group to Other Functionalities: This would necessitate reports on the conversion of the methyl ester of Methyl 2-ethynyl-4,5-dimethoxybenzoate into amides through reactions with various amines, and its hydrolysis or other transformations to form different carboxylic acid derivatives.
Without this foundational data for Methyl 2-ethynyl-4,5-dimethoxybenzoate, the creation of a scientifically sound and detailed article as per the provided structure is not feasible. Further research into the reactivity and synthetic utility of this specific compound would be required before such a document could be accurately composed.
Advanced Derivatives and Analogues of Methyl 2 Ethynyl 4,5 Dimethoxybenzoate in Organic Synthesis
Aromatic Ring Functionalization and Derivatization Strategies
The functionalization of the dimethoxybenzene ring of Methyl 2-ethynyl-4,5-dimethoxybenzoate is a key strategy for synthesizing its advanced derivatives. These modifications can be broadly categorized into the introduction of new substituents onto the aromatic core and the chemical alteration of the existing methoxy (B1213986) groups.
The introduction of new functional groups onto the aromatic ring is governed by the principles of electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the ring. The two methoxy groups (-OCH₃) are strong activating, ortho-, para-directing groups, while the methyl ester (-COOCH₃) and ethynyl (B1212043) (-C≡CH) groups are deactivating, meta-directing groups.
In Methyl 2-ethynyl-4,5-dimethoxybenzoate, the available positions for substitution are C-3 and C-6. The powerful activating and directing effect of the two methoxy groups dominates, making these positions electron-rich and susceptible to electrophilic attack. The C-6 position is para to the 4-methoxy group and ortho to the 5-methoxy group. Conversely, the C-3 position is ortho to the 4-methoxy group and meta to the 5-methoxy group. Steric hindrance from the adjacent bulky ester and ethynyl groups at positions 1 and 2 may also influence the site of substitution, often favoring the less hindered C-6 position.
Common EAS reactions that can be employed to introduce additional substituents include:
Nitration: Using nitric acid and sulfuric acid to introduce a nitro group (-NO₂).
Halogenation: Using reagents like Br₂ in the presence of a Lewis acid to introduce bromine (-Br) or chlorine (-Cl).
Friedel-Crafts Acylation: Using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl group (-COR).
The specific conditions for these reactions would need to be carefully controlled to achieve selective substitution and avoid unwanted side reactions involving the sensitive ethynyl group.
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent Group | Position on Ring | Electronic Effect | Directing Influence |
|---|---|---|---|
| -COOCH₃ (Methyl Ester) | C-1 | Deactivating | Meta-directing |
| -C≡CH (Ethynyl) | C-2 | Deactivating | Meta-directing |
| -OCH₃ (Methoxy) | C-4 | Activating | Ortho-, Para-directing |
The methoxy groups on the benzene (B151609) ring are key functional handles that can be chemically modified, most commonly through demethylation to yield hydroxyl groups (phenols). This transformation is significant as it opens up pathways to a new class of derivatives with different solubility, reactivity, and biological activity profiles.
The cleavage of aryl methyl ethers is typically achieved using strong Lewis acids or proton acids. Common reagents for this purpose include:
Boron tribromide (BBr₃): A highly effective and widely used reagent for ether cleavage that can often be used at low temperatures.
Hydrobromic acid (HBr) or Hydroiodic acid (HI): Strong protic acids that can cleave ethers, usually at higher temperatures.
Aluminum chloride (AlCl₃): A Lewis acid that can be used in conjunction with a nucleophilic scavenger.
Selective demethylation of one methoxy group over the other in Methyl 2-ethynyl-4,5-dimethoxybenzoate presents a challenge due to their similar chemical nature. However, subtle differences in their electronic environment and steric accessibility might allow for controlled, partial demethylation under carefully optimized conditions. The resulting phenolic derivatives can then be used in subsequent reactions, such as Williamson ether synthesis or conversion to triflates for cross-coupling reactions.
Table 2: Common Reagents for Aryl Ether Demethylation
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to room temp. | Highly efficient but sensitive to moisture. |
| Hydrobromic Acid (HBr) | Acetic acid, reflux | Harsh conditions, may not be suitable for sensitive substrates. |
| Trimethylsilyl (B98337) Iodide (TMSI) | Acetonitrile, room temp. | Milder alternative, generated in situ. |
Complex Molecular Architecture Construction via Methyl 2-ethynyl-4,5-dimethoxybenzoate as a Key Intermediate
The true synthetic utility of Methyl 2-ethynyl-4,5-dimethoxybenzoate is realized when it is employed as a central building block for constructing larger, more complex molecules. The terminal alkyne functionality is particularly valuable for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of conjugated polymers and diverse heterocyclic systems.
The terminal ethynyl group is an ideal handle for metal-catalyzed cross-coupling reactions, with the Sonogashira coupling being the most prominent example for synthesizing conjugated polymers. nih.gov This reaction creates a bond between an sp-hybridized carbon (of the alkyne) and an sp²-hybridized carbon (of an aryl or vinyl halide), providing a direct route to polymers containing arylene-ethynylene repeating units. nih.govmdpi.com
In this context, Methyl 2-ethynyl-4,5-dimethoxybenzoate can be used as an A-type monomer, which can be polymerized with a B-B type comonomer, such as an aryl dihalide (e.g., diiodobenzene), in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.comnih.gov The resulting polymers would feature a highly conjugated backbone, with the dimethoxybenzoate units influencing the polymer's solubility, morphology, and electronic properties. Such conjugated polymers are of significant interest for applications in advanced materials, including:
Organic Light-Emitting Diodes (OLEDs)
Organic Photovoltaics (OPVs)
Organic Field-Effect Transistors (OFETs)
The incorporation of the ethynylene linker into the polymer backbone can lead to more planar structures, which often results in red-shifted absorption maxima and lower band gaps, properties that are desirable for many optoelectronic applications.
Table 3: Hypothetical Sonogashira Polymerization Scheme
| Component | Example | Role in Polymerization |
|---|---|---|
| Alkyne Monomer | Methyl 2-ethynyl-4,5-dimethoxybenzoate | Provides the ethynylene (-C≡C-) linker. |
| Aryl Halide Comonomer | 1,4-Diiodobenzene | Provides the arylene unit. |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | Catalyzes the C-C bond formation. |
| Base | Triethylamine (B128534) (Et₃N) or Diisopropylamine (B44863) (DIPA) | Scavenges the HX byproduct. |
The 2-ethynylaryl motif present in Methyl 2-ethynyl-4,5-dimethoxybenzoate is a classic precursor for the synthesis of a wide variety of fused heterocyclic systems, particularly nitrogen-containing heterocycles like isoquinolines. organic-chemistry.orgnih.gov Isoquinoline derivatives are important structural units found in numerous natural products and pharmaceuticals. organic-chemistry.org
Synthetic strategies typically involve a modification of the ester group or its neighboring position, followed by an intramolecular cyclization reaction involving the ethynyl group. For instance, the methyl ester could be reduced to a primary alcohol, converted to a benzyl (B1604629) halide, and then to a benzyl azide (B81097). This 2-alkynyl benzyl azide intermediate can then undergo a silver-catalyzed cyclization to afford a substituted isoquinoline. organic-chemistry.orgnih.gov
Other potential pathways to heterocyclic frameworks include:
Annulation Reactions: Reaction of the alkyne with suitable partners to build a new ring. For example, reacting a derivative like a 2-ethynylbenzaldehyde (B1209956) with a dinucleophile can lead to fused systems like benzimidazo[2,1-a]isoquinolines. nih.gov
[3+2] Cycloadditions: The Huisgen cycloaddition of the terminal alkyne with an azide can be used to form a 1,2,3-triazole ring.
Intramolecular Nucleophilic Addition: If a nucleophile is introduced at a suitable position (e.g., by converting the ester to an amide), it can attack the alkyne to form five- or six-membered rings. The Sonogashira reaction followed by a subsequent cyclization is a well-established method for synthesizing substituted benzofurans from ortho-halophenols and terminal alkynes. researchgate.net
These cyclization strategies transform the linear aromatic precursor into complex, polycyclic architectures that are often scaffolds for medicinally important compounds.
Table 4: Potential Heterocyclic Syntheses from a 2-Ethynylbenzoate Precursor
| Target Heterocycle | Key Intermediate | General Reaction Type |
|---|---|---|
| Isoquinoline | 2-Alkynyl benzyl azide | Intramolecular Cyclization (Ag-catalyzed) organic-chemistry.orgnih.gov |
| Benzofuran | 2-Ethynyl phenol | Intramolecular Nucleophilic Addition |
| Isoquinolinium Imide | N'-(2-alkynylbenzylidene) hydrazide | Electrophilic Cyclization researchgate.net |
| Fused Benzimidazole | 2-Ethynyl benzaldehyde (B42025) + o-phenylenediamine | Condensation / Annulation nih.gov |
Spectroscopic and Structural Elucidation Methodologies for Methyl 2 Ethynyl 4,5 Dimethoxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of Methyl 2-ethynyl-4,5-dimethoxybenzoate can be achieved.
The ¹H NMR spectrum provides information about the number of distinct proton environments and their neighboring protons. For Methyl 2-ethynyl-4,5-dimethoxybenzoate, the expected signals would correspond to the aromatic protons, the methoxy (B1213986) and methyl ester protons, and the acetylenic proton.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.0-7.5 | Singlet | 1H |
| Aromatic-H | ~6.8-7.2 | Singlet | 1H |
| -OCH₃ (ester) | ~3.9 | Singlet | 3H |
| -OCH₃ (C4) | ~3.8 | Singlet | 3H |
| -OCH₃ (C5) | ~3.8 | Singlet | 3H |
| Acetylenic-H | ~3.0-3.5 | Singlet | 1H |
Note: The exact chemical shifts of the aromatic protons would be influenced by the electronic effects of the substituents and would require experimental data for precise assignment.
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for Methyl 2-ethynyl-4,5-dimethoxybenzoate would show distinct signals for the aromatic carbons, the carbonyl carbon of the ester, the methoxy carbons, and the sp-hybridized carbons of the ethynyl (B1212043) group.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (ester) | ~165-170 |
| Aromatic C-O | ~145-155 |
| Aromatic C-C | ~110-130 |
| Aromatic C-ethynyl | ~115-125 |
| Acetylenic C-H | ~80-90 |
| Acetylenic C-Ar | ~75-85 |
| -OCH₃ (ester & methoxy) | ~50-60 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this molecule, it would primarily confirm the lack of coupling for the singlet aromatic and acetylenic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning the protonated aromatic carbons and the acetylenic C-H.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
The IR spectrum would be expected to show strong absorptions for the C=O stretch of the ester group and the C-O stretches of the ether and ester functionalities. The presence of the ethynyl group would be indicated by a sharp, weak absorption for the C≡C stretch and a characteristic C-H stretch for the terminal alkyne.
The Raman spectrum would be particularly useful for identifying the C≡C triple bond, which often gives a stronger signal in Raman than in IR spectroscopy. The aromatic ring vibrations would also be observable.
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Acetylenic C-H | Stretch | ~3300 |
| Aromatic C-H | Stretch | ~3000-3100 |
| Methyl C-H | Stretch | ~2850-2960 |
| C≡C | Stretch | ~2100-2140 |
| C=O (ester) | Stretch | ~1720-1740 |
| Aromatic C=C | Stretch | ~1450-1600 |
| C-O (ester, ether) | Stretch | ~1000-1300 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.
High-resolution mass spectrometry would provide the exact mass of the molecular ion of Methyl 2-ethynyl-4,5-dimethoxybenzoate. This highly accurate mass measurement allows for the unambiguous determination of the molecular formula (C₁₂H₁₂O₄).
Expected HRMS Data:
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 221.0808 |
| [M+Na]⁺ | 243.0628 |
The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Expected fragmentation pathways could include the loss of the methyl group from the ester, the loss of the methoxy groups, and cleavage of the ethynyl group, leading to characteristic fragment ions that would support the proposed structure.
Electrospray Ionization (ESI) and Electron Ionization (EI) Techniques
Information regarding the mass spectrometric behavior of Methyl 2-ethynyl-4,5-dimethoxybenzoate under ESI and EI conditions is currently unavailable. The fragmentation patterns, which are crucial for structural confirmation and analysis, have not been documented in accessible research.
Advanced Diffraction Techniques for Solid-State Structural Analysis (e.g., X-ray Crystallography)
There is no published X-ray crystallography data for Methyl 2-ethynyl-4,5-dimethoxybenzoate. Consequently, detailed information on its solid-state structure, including unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, remains undetermined.
Computational Chemistry and Theoretical Investigations of Methyl 2 Ethynyl 4,5 Dimethoxybenzoate
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure of molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance of accuracy and computational efficiency, making it well-suited for the study of moderately sized organic molecules like Methyl 2-ethynyl-4,5-dimethoxybenzoate.
Optimization of Molecular Conformations and Geometries
The first step in a computational analysis is typically the determination of the molecule's most stable three-dimensional structure. DFT calculations are employed to perform geometry optimization, a process that systematically alters the molecular geometry to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This involves calculating the forces on each atom and adjusting their positions until these forces become negligible.
Table 1: Representative Theoretical Bond Lengths and Angles for a Phenyl Ring (Illustrative)
| Parameter | Typical Value (Å or °) |
| C-C (aromatic) | 1.39 |
| C-H (aromatic) | 1.08 |
| C-C-C (aromatic) | 120 |
Note: This table is for illustrative purposes to show the type of data obtained from DFT calculations and does not represent actual calculated values for Methyl 2-ethynyl-4,5-dimethoxybenzoate.
Electronic Property Calculations (e.g., HOMO-LUMO Gap Analysis)
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. Among the most important are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap, on the other hand, indicates that the molecule is more polarizable and more likely to undergo chemical reactions. For Methyl 2-ethynyl-4,5-dimethoxybenzoate, the electron-donating methoxy (B1213986) groups and the electron-withdrawing ethynyl (B1212043) and methyl ester groups would influence the energies of these frontier orbitals. DFT calculations can precisely quantify these energies and the resulting gap, offering a predictive measure of the compound's reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This table contains hypothetical values for illustrative purposes and does not reflect actual calculated data for Methyl 2-ethynyl-4,5-dimethoxybenzoate.
Reaction Mechanism Elucidation via Transition State Calculations and Energy Profiles
Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed, providing a comprehensive understanding of the reaction mechanism.
Activation Energy Determination for Key Transformations
The activation energy is the energy barrier that must be overcome for a reaction to occur. Computationally, this corresponds to the energy difference between the reactants and the transition state—the highest point on the reaction energy profile. Locating the transition state structure is a critical but challenging aspect of computational reaction mechanism studies. It involves finding a first-order saddle point on the potential energy surface, a structure that is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.
For reactions involving Methyl 2-ethynyl-4,5-dimethoxybenzoate, such as electrophilic additions to the ethynyl group or nucleophilic substitution at the ester, DFT calculations can be used to identify the transition state structures and compute the associated activation energies. This information is vital for predicting the feasibility and rate of a given reaction.
Analysis of Reaction Pathways and Intermediates
Beyond just the activation energy, computational studies can reveal the entire reaction pathway, including the formation of any transient intermediates. These intermediates correspond to local minima on the reaction energy profile and represent species that have a finite, albeit often short, lifetime during the course of the reaction. By mapping the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting the transition state to the reactants and products, the entire transformation can be visualized. This level of detail allows for a thorough understanding of the step-by-step process of bond breaking and bond formation. For a multifunctional compound like Methyl 2-ethynyl-4,5-dimethoxybenzoate, computational analysis can help to discern between competing reaction pathways and predict the major products under different reaction conditions.
Vibrational Spectra Prediction and Correlation with Experimental Data
The vibrational modes of a molecule correspond to the periodic motions of its atoms, such as the stretching and bending of chemical bonds. These vibrations can be excited by infrared (IR) radiation, giving rise to a characteristic IR spectrum that serves as a molecular fingerprint.
Computational methods, particularly DFT, can be used to predict the vibrational frequencies and intensities of a molecule. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields a Hessian matrix. Diagonalization of this matrix provides the vibrational frequencies.
The calculated vibrational spectrum for Methyl 2-ethynyl-4,5-dimethoxybenzoate can be compared with an experimentally obtained spectrum. This comparison serves several purposes. Firstly, a good correlation between the theoretical and experimental spectra provides confidence in the accuracy of the computed molecular geometry and electronic structure. Secondly, the theoretical calculations can aid in the assignment of specific absorption bands in the experimental spectrum to particular vibrational modes within the molecule. For instance, the characteristic stretching frequencies of the C≡C triple bond of the ethynyl group, the C=O double bond of the ester, and the C-O bonds of the methoxy groups can be precisely identified.
Table 3: Representative Predicted Vibrational Frequencies (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C≡C Stretch | ~2100 |
| C=O Stretch | ~1720 |
| C-O-C Asymmetric Stretch | ~1250 |
| C-H (aromatic) Stretch | ~3050 |
Note: This table provides typical frequency ranges for the indicated functional groups and does not represent a complete or exact calculated spectrum for Methyl 2-ethynyl-4,5-dimethoxybenzoate.
Theoretical Infrared and Raman Spectra Generation
The vibrational properties of Methyl 2-ethynyl-4,5-dimethoxybenzoate can be predicted through quantum chemical calculations. Theoretical infrared (IR) and Raman spectra are generated by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and vibrational frequencies. These calculations are typically performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
The resulting theoretical spectra provide a detailed map of the vibrational modes of the molecule. Each peak in the calculated IR and Raman spectra corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. For instance, characteristic frequencies for the C≡C triple bond of the ethynyl group, the C=O stretch of the ester, and the various C-H and C-O vibrations of the methoxy and benzoate (B1203000) moieties can be precisely calculated. These theoretical spectra serve as a valuable reference for the interpretation of experimental vibrational data.
Validation of Functional Group Presence and Conformational Aspects
The theoretically generated IR and Raman spectra play a crucial role in validating the molecular structure of Methyl 2-ethynyl-4,5-dimethoxybenzoate. By comparing the calculated vibrational frequencies with experimentally obtained spectra, the presence of key functional groups can be confirmed. A close agreement between the theoretical and experimental peak positions and intensities provides strong evidence for the correctness of the synthesized structure.
Furthermore, computational vibrational analysis can shed light on the conformational aspects of the molecule. Different spatial arrangements of the atoms, or conformers, will exhibit slightly different vibrational spectra. By calculating the spectra for various possible conformers and comparing them with experimental data, the most stable conformation in a given environment can be identified. This is particularly relevant for understanding the orientation of the methoxy and ester groups relative to the benzene (B151609) ring.
| Functional Group | Vibrational Mode | Theoretical Frequency Range (cm⁻¹) |
| Ethynyl (C≡C) | Stretching | 2100 - 2260 |
| Carbonyl (C=O) | Stretching | 1700 - 1750 |
| C-O (Ester) | Stretching | 1200 - 1300 |
| C-O (Methoxy) | Asymmetric Stretching | 1200 - 1275 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
Note: The theoretical frequency ranges are approximate and can vary depending on the computational method and basis set used.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of chemical bonds within a molecule. researchgate.net For Methyl 2-ethynyl-4,5-dimethoxybenzoate, NBO analysis can provide a quantitative picture of the electronic interactions between different parts of the molecule.
| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |
| Hyperconjugation | LP(O) of methoxy | σ(C-C) of ring | Moderate |
| Hyperconjugation | LP(O) of ester | σ(C-C) of ring | Moderate |
| Resonance | π(C=C) of ring | π*(C≡C) of ethynyl | Significant |
Note: The stabilization energies are qualitative and depend on the specific computational parameters.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net For Methyl 2-ethynyl-4,5-dimethoxybenzoate, MD simulations can provide valuable insights into its conformational flexibility and intermolecular interactions.
In an MD simulation, the classical equations of motion are solved for the atoms of the molecule over a period of time, generating a trajectory of the molecule's movements. This trajectory can be analyzed to explore the different conformations that the molecule can adopt and the energy barriers between them. For instance, the rotation of the methoxy and ester groups can be studied to understand their preferred orientations and the dynamics of their interconversion.
Furthermore, MD simulations can be used to investigate how molecules of Methyl 2-ethynyl-4,5-dimethoxybenzoate interact with each other or with solvent molecules. By simulating a system containing multiple molecules, information about intermolecular forces, such as van der Waals interactions and potential hydrogen bonding, can be obtained. This is crucial for understanding the bulk properties of the compound, such as its solubility and crystal packing.
| Simulation Aspect | Information Gained |
| Conformational Sampling | Accessible rotational states of methoxy and ester groups |
| Intermolecular Interactions | Preferred modes of interaction in condensed phases |
| Solvent Effects | Influence of the solvent environment on molecular conformation and dynamics |
Advanced Synthetic Utility and Role in Chemical Methodology Development
Methyl 2-ethynyl-4,5-dimethoxybenzoate as a Building Block in Complex Organic Synthesis
The strategic placement of reactive sites on the methyl 2-ethynyl-4,5-dimethoxybenzoate scaffold renders it an excellent starting material for the synthesis of complex organic molecules. The terminal alkyne is particularly amenable to a wide array of carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction. wikipedia.orgmdpi.com This palladium- and copper-catalyzed reaction allows for the facile introduction of various aryl, vinyl, or other alkynyl groups at the ethynyl (B1212043) position, thereby enabling the construction of extended π-conjugated systems.
The dimethoxy-substituted benzene (B151609) ring is electron-rich, which can influence the reactivity of the adjacent functional groups. For instance, the electron-donating nature of the methoxy (B1213986) groups can enhance the rate of electrophilic substitution reactions on the aromatic ring, provided that sterically accessible positions are available. Furthermore, the interplay between the ester and the alkyne allows for sequential and site-selective transformations, a key strategy in the assembly of complex natural products and other biologically active compounds.
The utility of related dimethoxybenzene derivatives in the synthesis of heterocyclic compounds has been demonstrated. uobaghdad.edu.iq For example, substituted 1,3-dimethoxybenzenes have been used as precursors in the synthesis of various natural products and pharmaceutical agents, where the methoxy groups often play a crucial role in directing cyclization reactions or are retained in the final target for their electronic or steric properties.
Contributions to the Development of Novel Reaction Methodologies
Methyl 2-ethynyl-4,5-dimethoxybenzoate is an ideal substrate for the exploration and development of new synthetic methods. The presence of the alkyne functionality allows it to participate in a variety of cycloaddition reactions. For instance, it can act as a dienophile or a dipolarophile in [4+2] and [3+2] cycloadditions, respectively, to generate diverse heterocyclic and carbocyclic frameworks. The specific electronic nature of the alkyne, influenced by the substituted benzene ring, can be harnessed to control the regioselectivity and stereoselectivity of these transformations.
Moreover, the ortho-relationship between the ethynyl group and the methyl ester opens up possibilities for intramolecular cyclization reactions. Under appropriate conditions, the ester or a derivative thereof could react with the activated alkyne to form fused ring systems, such as coumarins or chromenones, which are prevalent motifs in biologically active molecules. The development of novel catalytic systems to mediate such transformations is an active area of research.
The following table summarizes potential reaction types where methyl 2-ethynyl-4,5-dimethoxybenzoate could serve as a key substrate for methodology development:
| Reaction Type | Potential Product | Significance |
| Sonogashira Coupling | Aryl- or vinyl-substituted alkynes | Construction of conjugated systems |
| [4+2] Cycloaddition | Substituted naphthalenes or other fused rings | Access to polycyclic aromatic hydrocarbons |
| [3+2] Dipolar Cycloaddition | Triazoles, isoxazoles, pyrazoles | Synthesis of five-membered heterocycles |
| Intramolecular Cyclization | Coumarins, chromenones | Formation of oxygen-containing fused rings |
| Enyne Metathesis | Complex dienes | Skeletal rearrangements and complexity generation |
Applications in Precursor Synthesis for Materials Science
Aryl alkynes are fundamental building blocks for various organic functional materials, including conjugated polymers, molecular wires, and organic light-emitting diodes (OLEDs). The rigid, linear structure of the ethynyl group, combined with the electronic properties of the dimethoxy-substituted aromatic ring, makes methyl 2-ethynyl-4,5-dimethoxybenzoate a promising precursor for such materials.
Polymerization of the alkyne moiety, either through metal-catalyzed processes or via oxidative coupling, could lead to the formation of poly(phenylene ethynylene) (PPE) derivatives. The methoxy and ester functionalities would be expected to enhance the solubility and processability of the resulting polymers, while also modulating their photophysical properties, such as fluorescence and charge transport characteristics.
Furthermore, the ability to functionalize the alkyne via Sonogashira coupling allows for the synthesis of well-defined oligomers with tailored electronic and optical properties. These oligomers could find applications as organic semiconductors or as components in supramolecular assemblies. The dimethoxybenzene core is a known component in materials with interesting liquid crystalline and charge-transport properties.
Integration into Chemical Probe Design and Development (focused on chemical mechanism)
Chemical probes are small molecules used to study and manipulate biological systems. The design of such probes often requires a reactive handle for conjugation to biomolecules or a fluorophore for imaging applications. The ethynyl group of methyl 2-ethynyl-4,5-dimethoxybenzoate can serve both roles effectively.
From a mechanistic standpoint, the terminal alkyne can undergo bioorthogonal reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), to covalently attach the probe to a biological target. This is a widely used strategy for activity-based protein profiling and for labeling of biomolecules in living systems.
The extended π-system that can be generated from the ethynyl-aromatic core can also form the basis of a fluorescent reporter. The dimethoxy groups act as electron-donating substituents that can increase the fluorescence quantum yield and tune the emission wavelength. The ester group provides a site for further modification to modulate properties such as water solubility and cell permeability, or to introduce a recognition element for a specific biological target. The design of fluorescent probes often relies on the modulation of electronic properties, and the specific substitution pattern of this molecule offers a platform for such rational design. nih.gov
Strategies for Divergent Synthesis from Methyl 2-ethynyl-4,5-dimethoxybenzoate
Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally diverse compounds from a common intermediate. Methyl 2-ethynyl-4,5-dimethoxybenzoate is an excellent starting point for divergent synthesis due to its multiple, orthogonally reactive functional groups.
A possible divergent synthetic plan is outlined below:
Functionalization of the Alkyne: The terminal alkyne can be the starting point for a variety of transformations. Sonogashira coupling can introduce a wide range of substituents. Hydration of the alkyne would yield a methyl ketone, while its reduction could lead to the corresponding alkene or alkane. Each of these new intermediates can then be subjected to further reactions.
Modification of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters with different alcohols, or other acid derivatives. Alternatively, the ester can be reduced to a primary alcohol, which opens up another set of synthetic possibilities.
Reactions on the Aromatic Ring: While the existing substituents limit the available positions for electrophilic aromatic substitution, it may be possible to achieve further functionalization under specific conditions. For example, ipso-substitution or demethylation of the methoxy groups could provide access to new derivatives.
The following table illustrates a potential divergent synthesis approach:
| Starting Material | Reagent/Condition | Intermediate | Further Reactions |
| Methyl 2-ethynyl-4,5-dimethoxybenzoate | 1. Ar-I, Pd/Cu catalyst2. NaOH, H₂O3. LiAlH₄ | 1. Aryl-alkyne derivative2. Carboxylic acid derivative3. Benzyl (B1604629) alcohol derivative | Cyclizations, couplings, etc. |
| Methyl 2-ethynyl-4,5-dimethoxybenzoate | 1. H₂O, H⁺/Hg²⁺2. R-NH₂, coupling agent | 1. Acetyl derivative2. Amide derivative | Aldol reactions, further couplings |
| Methyl 2-ethynyl-4,5-dimethoxybenzoate | 1. H₂, Lindlar's catalyst2. BBr₃ | 1. Vinyl derivative2. Phenolic derivative | Diels-Alder, etherification |
By systematically and selectively manipulating each functional group, a large and diverse library of compounds can be generated from this single, versatile precursor.
Q & A
Basic: What are the recommended synthetic methodologies for Methyl 2-ethynyl-4,5-dimethoxybenzoate?
Answer:
The synthesis of Methyl 2-ethynyl-4,5-dimethoxybenzoate can be approached via functionalization of a benzoate precursor. A common strategy involves:
- Substitution reactions : Introducing the ethynyl group via Sonogashira coupling or nucleophilic substitution, leveraging palladium catalysis for sp²-sp carbon bond formation. Precursors like methyl 2-halo-4,5-dimethoxybenzoate (e.g., bromo or iodo derivatives) can react with terminal alkynes under inert conditions .
- Protection/deprotection strategies : Methoxy groups are typically introduced early using alkylation (e.g., methyl iodide with phenolic -OH groups), while the ethynyl group is added in later stages to avoid side reactions .
- Optimized yields : Reactions may require anhydrous solvents (e.g., THF, DMF), elevated temperatures (60–80°C), and catalysts like CuI/Pd(PPh₃)₄. Yields exceeding 85% have been reported for analogous esters under optimized conditions .
Basic: How is the molecular structure of Methyl 2-ethynyl-4,5-dimethoxybenzoate validated experimentally?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key steps include:
- Crystallization : Recrystallization from methanol or ethanol to obtain high-quality crystals .
- Data collection : Using a Bruker APEXII CCD detector (Mo Kα radiation, λ = 0.71073 Å) to collect diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
- Refinement : Software suites like SHELXL or WinGX refine the structure, with hydrogen atoms placed geometrically and anisotropic displacement parameters for non-H atoms. Planarity analysis (e.g., r.m.s. deviation < 0.05 Å) confirms aromatic system rigidity .
Advanced: How can researchers resolve discrepancies in crystallographic data during refinement?
Answer:
Discrepancies often arise from disorder, twinning, or hydrogen bonding effects. Mitigation strategies include:
- Hydrogen bonding analysis : Intramolecular interactions (e.g., N–H···O or O–H···O) can lock substituents into planar arrangements, requiring constrained refinement. For example, amino and methoxy groups in similar compounds form hydrogen bonds that stabilize planarity, necessitating careful modeling of H-atom positions .
- Software tools : SHELXL’s TWIN and BASF commands handle twinned data, while WinGX’s GUI aids in visualizing anisotropic displacement ellipsoids and validating geometric parameters (e.g., bond angles, torsion angles) against expected values .
- Validation metrics : Use checkCIF/PLATON to flag outliers in bond distances, angles, or displacement parameters. R-factors < 5% and wR₂ < 15% indicate reliable refinement .
Advanced: What strategies optimize the introduction of an ethynyl group in the presence of methoxy substituents?
Answer:
Methoxy groups are electron-donating and can deactivate the aromatic ring, complicating electrophilic substitution. Strategies include:
- Directed ortho-metalation : Use lithium amides (e.g., LDA) to deprotonate the ortho position relative to methoxy groups, followed by quenching with a halogen source (e.g., C₂Cl₆) to generate a halide precursor for subsequent ethynylation .
- Protection of reactive sites : Temporarily protect the ethynyl group as a trimethylsilyl derivative to prevent side reactions during methoxy group installation .
- Catalytic systems : Employ Pd/Cu catalysts for Sonogashira coupling, ensuring stoichiometric control of the alkyne reagent to avoid overfunctionalization .
Intermediate: How do intramolecular interactions influence the reactivity of Methyl 2-ethynyl-4,5-dimethoxybenzoate?
Answer:
Non-covalent interactions (e.g., hydrogen bonds, steric effects) significantly impact reactivity:
- Hydrogen bonding : In methyl 2-amino-4,5-dimethoxybenzoate analogs, N–H···O bonds between the amino group and ester carbonyl lock the substituents into a planar conformation, reducing rotational freedom and directing regioselectivity in subsequent reactions .
- Steric hindrance : The ethynyl group’s linear geometry and methoxy substituents create steric bulk, favoring reactions at less hindered sites (e.g., para to methoxy groups in electrophilic aromatic substitution) .
- Electronic effects : Methoxy groups increase electron density at the ortho/para positions, enhancing susceptibility to electrophilic attack unless deactivated by the electron-withdrawing ethynyl group .
Advanced: How can computational methods complement experimental data in studying this compound?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational spectra (IR/Raman) and compare with experimental data for functional group validation .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the ethynyl group’s role in binding affinity .
- Reactivity prediction : Use Frontier Molecular Orbital (FMO) theory to identify sites for nucleophilic/electrophilic attack based on HOMO-LUMO gaps .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy δ ~3.8 ppm, ethynyl protons δ ~2.5–3.0 ppm). DEPT-135 distinguishes CH₃ (methyl ester) and quaternary carbons .
- IR : Stretching bands for ester C=O (~1720 cm⁻¹), ethynyl C≡C (~2100 cm⁻¹), and methoxy C–O (~1250 cm⁻¹) .
- MS : High-resolution ESI-MS provides exact mass (e.g., C₁₂H₁₂O₄ requires m/z 220.0735) and fragmentation patterns to validate the structure .
Advanced: How to address low yields in esterification steps during synthesis?
Answer:
- Acid catalysis : Use H₂SO₄ or TsOH in methanol to protonate the carboxylic acid, enhancing electrophilicity for ester formation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 10 minutes at 100°C vs. 12 hours reflux) while maintaining yields >90% .
- Dean-Stark trap : Remove water azeotropically in toluene to shift equilibrium toward ester product .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
